(2E)-3-[3-({(E)-[4-(morpholin-4-yl)phenyl]methylidene}amino)phenyl]prop-2-enoic acid
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Overview
Description
(2E)-3-{3-[(E)-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}AMINO]PHENYL}PROP-2-ENOIC ACID is a complex organic compound characterized by its unique structure, which includes a morpholine ring and a phenyl group
Preparation Methods
The synthesis of (2E)-3-{3-[(E)-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}AMINO]PHENYL}PROP-2-ENOIC ACID typically involves a series of organic reactions. One common synthetic route includes the condensation of 4-(morpholin-4-yl)benzaldehyde with 3-aminophenylprop-2-enoic acid under specific reaction conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. .
Scientific Research Applications
(2E)-3-{3-[(E)-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}AMINO]PHENYL}PROP-2-ENOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications include acting as a precursor for drug development targeting specific pathways.
Industry: It is utilized in the production of advanced materials and as an intermediate in various chemical processes
Mechanism of Action
The mechanism by which (2E)-3-{3-[(E)-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}AMINO]PHENYL}PROP-2-ENOIC ACID exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the context of its application, whether in therapeutic settings or industrial processes .
Comparison with Similar Compounds
When compared to similar compounds, (2E)-3-{3-[(E)-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}AMINO]PHENYL}PROP-2-ENOIC ACID stands out due to its unique structural features and versatile applications. Similar compounds include:
Allylamine: An organic compound with a simpler structure, used in polymer synthesis and as a precursor in pharmaceuticals.
Flunarizine: A pharmacologically active allylamine used in the treatment of migraines.
Naftifine: Another allylamine used to treat fungal infections.
These comparisons highlight the uniqueness of (2E)-3-{3-[(E)-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}AMINO]PHENYL}PROP-2-ENOIC ACID in terms of its structural complexity and broad range of applications.
Properties
Molecular Formula |
C20H20N2O3 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
(E)-3-[3-[(4-morpholin-4-ylphenyl)methylideneamino]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C20H20N2O3/c23-20(24)9-6-16-2-1-3-18(14-16)21-15-17-4-7-19(8-5-17)22-10-12-25-13-11-22/h1-9,14-15H,10-13H2,(H,23,24)/b9-6+,21-15? |
InChI Key |
KATPUEKMFBKDIU-MEJJDSGBSA-N |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)C=NC3=CC=CC(=C3)/C=C/C(=O)O |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=NC3=CC=CC(=C3)C=CC(=O)O |
Origin of Product |
United States |
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